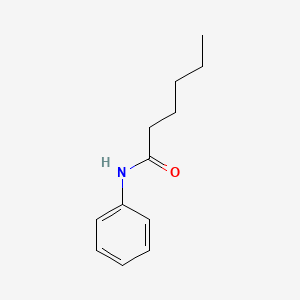







|
REACTION_CXSMILES
|
[N+]([C:4]1[CH:10]=[C:9](CCCC)[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.[CH2:15]([C:19]1C=C[C:22](N)=[CH:21][CH:20]=1)[CH2:16]CC.C(OC(=O)C)(=[O:28])C>>[CH3:22][CH2:21][CH2:20][CH2:19][CH2:15][C:16]([NH:6][C:5]1[CH:4]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:28]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC(=C1)CCCC
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
After filtering the solid product on a Buchner funnel
|
|
Type
|
CUSTOM
|
|
Details
|
drying at 60° C. under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCC(=O)NC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 183 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |